molecular formula C10H17NO4 B107306 (S)-tert-Butoxycarbonylamino-cyclopropyl-acetic acid CAS No. 155976-13-9

(S)-tert-Butoxycarbonylamino-cyclopropyl-acetic acid

Cat. No.: B107306
CAS No.: 155976-13-9
M. Wt: 215.25 g/mol
InChI Key: QFVJNEASAAJIDF-ZETCQYMHSA-N
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Description

(S)-tert-Butoxycarbonylamino-cyclopropyl-acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H17NO4 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Hydrogel Formation for Drug Delivery and Anticancer Activity : A study explored the gelation performances of tripeptide-based amphiphiles, including compounds similar to (S)-tert-Butoxycarbonylamino-cyclopropyl-acetic acid. These compounds demonstrated potential as hydrogelators for entrapment and release of drugs like Vitamin B12 and Doxorubicin. They exhibited anticancer activity and in vitro cytotoxicity against human breast cancer cells without notable lethality towards normal human lymphocytes, suggesting potential for localized breast cancer therapy (Guchhait et al., 2021).

  • Synthesis of Dipeptide Mimetics : Another research focused on the synthesis of a conformationally restricted dipeptido-mimetic using a compound structurally related to this compound. This compound is significant for developing interleukin-1beta converting enzyme inhibitors (Lauffer & Mullican, 2002).

  • Methodology for Synthesis : A study demonstrated a method for synthesizing methyl-1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylate, showcasing the versatility of this compound in accommodating various functional groups in chemical reactions (Crane et al., 2011).

  • Cyclopropanation and Peptide Analog Synthesis : Research detailed the titanium-mediated cyclopropanation of specific compounds leading to protected β-(aminocyclopropyl)carboxylic acid building blocks. These are useful for creating small peptide analogues, indicating the role of this compound in the synthesis of biologically active compounds (Brackmann & Meijere, 2005).

  • Determining the Tert-Butyloxycarbonyl Group in Peptide Derivatives : A method was developed for quantitatively cleaving the tert-butyloxycarbonyl group from N-blocked amino acids and peptides, which is relevant for understanding and manipulating compounds like this compound in peptide research (Ehrlich-Rogozinski, 1974).

  • Pharmacological Characterization at Glutamate Receptors : A compound structurally similar to this compound was synthesized and its pharmacological activity investigated at ionotropic and metabotropic glutamate receptors. This shows its potential in neurological research and drug development (Conti et al., 2007).

Properties

IUPAC Name

(2S)-2-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-7(8(12)13)6-4-5-6/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVJNEASAAJIDF-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10935334
Record name {[tert-Butoxy(hydroxy)methylidene]amino}(cyclopropyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10935334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155976-13-9
Record name {[tert-Butoxy(hydroxy)methylidene]amino}(cyclopropyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10935334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-Amino-2-cyclopropylethanoic acid, N-BOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.